1-acetyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide is a synthetic compound belonging to the piperidine class of chemicals. Piperidine derivatives are widely recognized for their significant roles in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
The synthesis of 1-acetyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amine group into the piperidine ring.
Acylation Reactions: Addition of the acetyl group to the nitrogen atom of the piperidine ring.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-acetyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized forms using oxidizing agents.
Reduction: Reduction of the compound to its reduced forms using reducing agents.
Substitution: Replacement of functional groups within the compound using suitable reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-acetyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-acetyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-acetyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory activities.
Matrine: Exhibits antiproliferative effects on cancer cells.
Properties
IUPAC Name |
1-acetyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-14(8-9-16-6-4-3-5-7-16)19-18(22)17-10-12-20(13-11-17)15(2)21/h3-7,14,17H,8-13H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRYNKZDUWDQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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